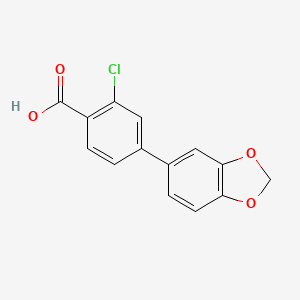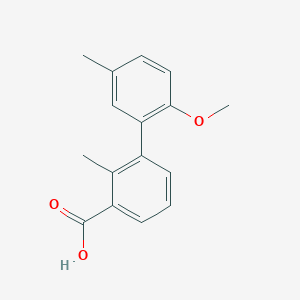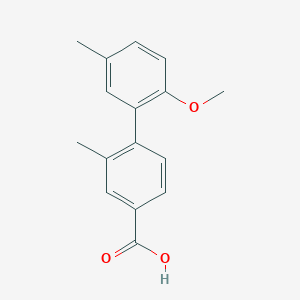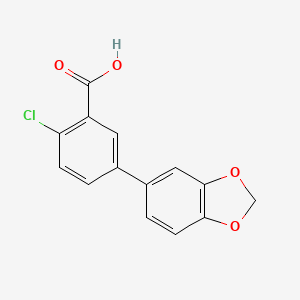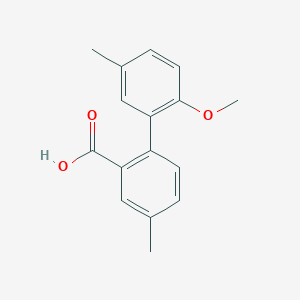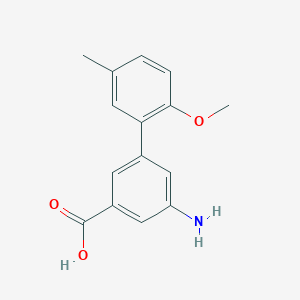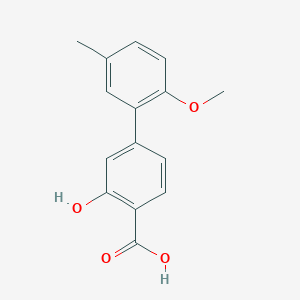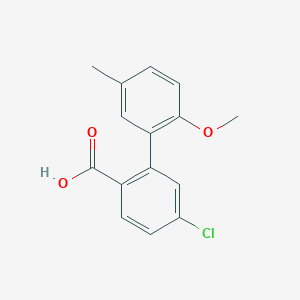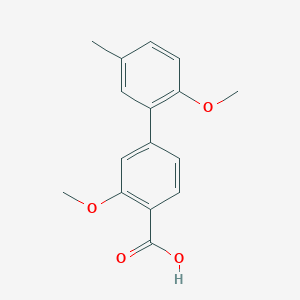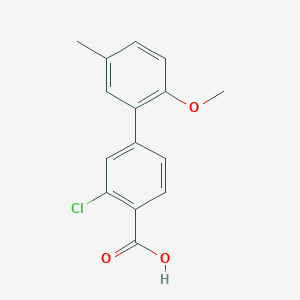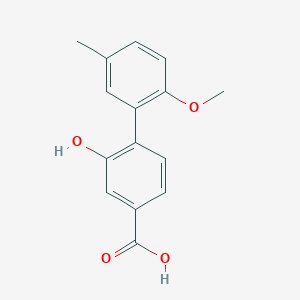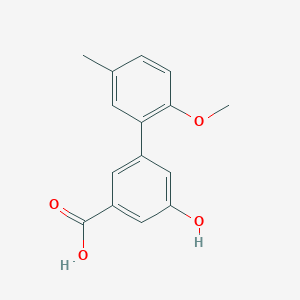
5-Hydroxy-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(2-methoxy-5-methylphenyl)benzoic acid, or 5-HMMB, is a natural phenolic compound found in many plants, including the bark of the Magnolia officinalis. It has been studied for its potential medicinal properties, and is being investigated for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the laboratory.
Applications De Recherche Scientifique
5-HMMB has been studied for its potential medicinal properties and applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular diseases, and cancer. It has also been investigated for its potential use in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-HMMB is not fully understood. However, it has been found to act as an antioxidant, scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-HMMB has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation. It has also been found to possess anti-oxidant, anti-cancer, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-HMMB has a number of advantages and limitations for use in laboratory experiments. The advantages include its low cost, ease of synthesis, and its potential applications in the synthesis of various pharmaceuticals. The limitations include its low solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
The potential future directions for 5-HMMB research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of various pharmaceuticals. Additionally, further research into its potential toxicity and its potential side effects is needed. Additionally, further research into its potential bioavailability and its potential interactions with other drugs is needed. Finally, further research into its potential applications in the laboratory is needed.
Méthodes De Synthèse
5-HMMB can be synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-methylphenol and p-hydroxybenzoic acid, which produces p-hydroxy-2-methoxy-5-methylbenzoic acid. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, to produce 5-HMMB.
Propriétés
IUPAC Name |
3-hydroxy-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHMDYXXRZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689944 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-72-9 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



